molecular formula C10H10ClNO2 B8587068 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate

Cat. No. B8587068
M. Wt: 211.64 g/mol
InChI Key: NTFIUSWIVCCRNR-UHFFFAOYSA-N
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Patent
US08815881B2

Procedure details

To a solution of 3-chloro-6,7-dihydro-5H-cyclopentapyridin-7-yl acetate (1.57 g, 7.42 mmole) in MeOH (36 ml) was added aqueous NaOH solution (1M, 8.9 ml, 8.9 mmole) and the mixture was stirred at 22° C. for 1.5 h. The mixture was diluted with water and extracted with dichloromethane, the organic layer was dried and evaporated to give the title compound as a dark red liquid which crystallized on standing. MS (ESI): m/z=170.1 [M+H]+.
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[C:13]2[N:12]=[CH:11][C:10]([Cl:14])=[CH:9][C:8]=2[CH2:7][CH2:6]1)(=O)C.[OH-].[Na+]>CO.O>[Cl:14][C:10]1[CH:11]=[N:12][C:13]2[CH:5]([OH:4])[CH2:6][CH2:7][C:8]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)(=O)OC1CCC=2C=C(C=NC21)Cl
Name
Quantity
8.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 22° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=NC2=C(C1)CCC2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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